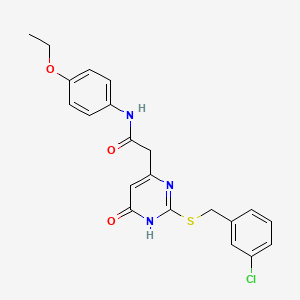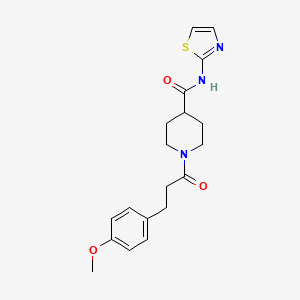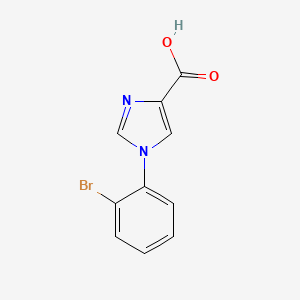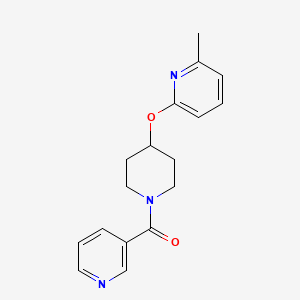
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticonvulsant Potential The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for potential anticonvulsant effects. Severina et al. (2020) conducted a study focusing on the direct synthesis of these derivatives as possible anticonvulsants. The study utilized molecular docking to predict the affinity of the compounds towards anticonvulsant biotargets, revealing moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The compound with a 4-bromophenyl substituent showed the most pronounced activity, indicating a correspondence between docking results and in vivo studies, and suggesting a potential pathway for developing anticonvulsant therapies Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020). Journal of Applied Pharmaceutical Science.
Pharmacokinetics and Cardiovascular Applications The thiouracil derivative PF-06282999 has been investigated for its potential in treating cardiovascular diseases. Dong et al. (2016) studied its pharmacokinetics, disposition across animals and humans, and its irreversible inactivation of the myeloperoxidase enzyme. The study highlighted the compound's resistance to metabolic turnover, suggesting renal excretion as a major clearance mechanism in humans. This research supports the hypothesis that PF-06282999's physicochemical properties favor elimination via nonmetabolic routes, providing insights into its safety and efficacy profile for potential therapeutic use in cardiovascular conditions Dong, J. Q., Varma, M., Wolford, A., Ryder, T. F., Di, L., Feng, B., Terra, S., Sagawa, K., & Kalgutkar, A. (2016). Drug Metabolism and Disposition.
Chemical Reactivity and Potential for Diverse Biological Activities The chemical reactivity of various acetamide derivatives has been explored, leading to the synthesis of compounds with potential antimicrobial activities. Farouk, Ibrahim, and El-Gohary (2021) investigated the synthesis of a novel compound through acetylation and formylation processes, followed by reactions with primary and heterocyclic amines. The synthesized compounds demonstrated significant biological activity, suggesting their potential as antimicrobial agents. This study highlights the versatility of acetamide derivatives in generating biologically active compounds, potentially contributing to the development of new antimicrobial agents Farouk, O., Ibrahim, M., & El-Gohary, N. M. (2021). Synthetic Communications.
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-28-18-8-6-16(7-9-18)23-19(26)11-17-12-20(27)25-21(24-17)29-13-14-4-3-5-15(22)10-14/h3-10,12H,2,11,13H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZNOGKIGHUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)









